4'-Hydroxyflavanone is a natural product found in Dianthus caryophyllus with data available.
4'-Hydroxyflavanone
CAS No.: 6515-37-3
Cat. No.: VC21337311
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6515-37-3 |
---|---|
Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2 |
Standard InChI Key | ZLHVIYHWWQYJID-UHFFFAOYSA-N |
SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
Chemical Identity and Structure
4'-Hydroxyflavanone (CAS No. 6515-37-3) is a monohydroxybenzoic acid derivative and member of the flavanones family. Its molecular formula is C15H12O3 with a molecular weight of 240.25 g/mol . The compound consists of a basic flavanone structure with a hydroxyl group at the 4' position of the B-ring. The systematic IUPAC name for this compound is 2-(4-hydroxyphenyl)chroman-4-one . It belongs to a broader class of plant secondary metabolites known as flavonoids, which are characterized by their polyphenolic structure and antioxidant properties.
Physical and Chemical Properties
4'-Hydroxyflavanone presents as a white to pale orange solid under standard conditions. The compound exhibits specific physical and chemical characteristics that determine its behavior in biological systems and its potential applications. The following table summarizes the key physical and chemical properties of 4'-Hydroxyflavanone:
Property | Value |
---|---|
Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
Physical State | Solid |
Color | White to Pale Orange |
Melting Point | 182°C |
Boiling Point | 447.5±45.0 °C (Predicted) |
Density | 1.288±0.06 g/cm³ (Predicted) |
Storage Temperature | -20°C Freezer, Under inert atmosphere |
Solubility | Slightly soluble in Chloroform (heated), Methanol |
pKa | 9.61±0.30 (Predicted) |
LogP | 2.720 (est) |
The compound is generally soluble in organic solvents but exhibits limited solubility in water, which is typical of many flavonoid compounds . This lipophilic character influences its pharmacokinetic properties and biological activities.
Natural Occurrence
4'-Hydroxyflavanone occurs naturally in various plant sources. As a member of the flavanone family, it is found in several fruits, vegetables, and herbs that are common in human diets. The compound has been identified in:
Plant Sources
4'-Hydroxyflavanone has been reported in carnations (Dianthus caryophyllus) with documentable evidence of its presence . As part of the broader flavanone family, related compounds are found in:
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Citrus fruits
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Celery
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Red peppers
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Parsley (Petroselinum crispum)
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Various berries
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Tea
These natural sources contribute to dietary intake of 4'-Hydroxyflavanone and related flavanones in humans who consume plant-based foods regularly. The distribution and concentration of 4'-Hydroxyflavanone vary significantly among different plant species and are influenced by environmental factors, growing conditions, and plant genetics.
Biological Activities
Effects on Lipid Metabolism
One of the most significant biological activities of 4'-Hydroxyflavanone is its regulatory effect on lipid metabolism. Research has demonstrated that 4'-Hydroxyflavanone impairs fatty acid synthase promoter activity and reduces the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) . These proteins are major transcription factors that regulate the expression of genes involved in fatty acid and cholesterol biosynthesis.
Specifically, 4'-Hydroxyflavanone has been shown to:
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Suppress SREBP maturation and activation
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Reduce the expression of SREBP target genes
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Inhibit de novo fatty acid synthesis
These effects suggest that 4'-Hydroxyflavanone may have significant potential as a therapeutic agent for conditions characterized by dysregulated lipid metabolism.
Antioxidant and Anti-inflammatory Properties
Like many flavonoids, 4'-Hydroxyflavanone exhibits antioxidant properties that contribute to its potential health benefits. These compounds are widely considered beneficial to human health due to their ability to control free radicals in the body . The antioxidant activities of flavanones, including 4'-Hydroxyflavanone, may help protect cells from oxidative damage and reduce inflammation.
Applications
Cosmetic Applications
Flavanones, including 4'-Hydroxyflavanone, have found applications in the cosmetic industry. These applications include:
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Anti-wrinkle cosmetics
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Skin care products for treating psoriasis
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Products targeting melanogenesis
The compound's natural origin and biological properties make it attractive for consumers seeking natural ingredients in personal care products.
Research Findings
Research on 4'-Hydroxyflavanone has yielded significant findings regarding its mechanisms of action and potential therapeutic applications. A key study published in 2012 identified 4'-Hydroxyflavanone as an inhibitor of SREBP maturation and lipid synthesis . The researchers found that in human hepatoma Huh-7 cells, the compound effectively:
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Impaired fatty acid synthase promoter activity
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Reduced activation of SREBPs
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Suppressed SREBP target gene expression
These findings provide substantial evidence that 4'-Hydroxyflavanone may have significant potential as a pharmaceutical preparation against hepatic steatosis and dyslipidemia. The compound's ability to regulate lipid metabolism through SREBP inhibition represents a promising mechanism for addressing metabolic disorders characterized by dysregulated lipid homeostasis.
Furthermore, as part of the broader flavonoid family, related compounds have demonstrated numerous beneficial properties, including:
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Anticancer effects
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Antimicrobial activities
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Antiviral properties
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Antiangiogenic effects
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Neuroprotective functions
Additionally, flavonoid-rich extracts have been shown to act as ACE inhibitors in vitro, potentially serving as effective antihypertensive agents. They have also demonstrated cardio-metabolic protective effects and capabilities to preserve cognitive performance with aging .
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